![molecular formula C7H14O B1582827 1-Hepten-4-OL CAS No. 3521-91-3](/img/structure/B1582827.png)
1-Hepten-4-OL
Overview
Description
1-Hepten-4-OL is an organic compound with the molecular formula C7H14O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a heptene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hepten-4-OL can be synthesized through several methods. One common method involves the reaction of allyltriphenyltin with phenyllithium in diethyl ether, followed by the addition of 4-methyl-2-pentanone. The reaction mixture is then refluxed, cooled, and hydrolyzed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 1-Hepten-4-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the desired product, but common reagents include halogens and acids.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Various substituted alcohols and ethers.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
1-Hepten-4-OL serves as a valuable building block in organic chemistry. Its reactive double bond and hydroxyl group make it suitable for synthesizing more complex molecules. For instance, it can be used in the synthesis of 4-Acetoxy-2-propyltetrahydrothiophene, a compound with potential pharmaceutical applications. The synthesis typically involves a three-step process starting with epoxidation followed by ring-opening and transesterification reactions.
2. Reaction Mechanisms:
The compound undergoes several types of chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
- Reduction: It can be reduced to yield alkanes.
- Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Summary of Reactions
Reaction Type | Products | Common Reagents |
---|---|---|
Oxidation | Aldehydes, Ketones | KMnO, CrO |
Reduction | Alkanes | LiAlH |
Substitution | Substituted Alcohols, Ethers | Halogens, Acids |
Biological Applications
1. Antimicrobial Properties:
Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, making it a candidate for developing natural preservatives or therapeutic agents.
2. Plant Elicitors:
In agricultural research, this compound has been investigated for its role as a volatile compound emitted by plants under stress conditions. This emission can attract beneficial insects like parasitoids, enhancing plant defense mechanisms against pests .
Medical Applications
1. Therapeutic Potential:
Ongoing studies are exploring the therapeutic uses of this compound in drug development. Its ability to interact with biological molecules suggests it could serve as a precursor in synthesizing pharmaceuticals targeting various diseases.
2. Bioactive Compounds:
The compound has been identified as a byproduct in the pyrolysis of certain biomass materials, indicating its potential as a bioactive compound derived from renewable resources.
Industrial Applications
1. Flavoring and Fragrance:
Due to its pleasant aroma, this compound is widely utilized in the food industry as a flavoring agent and in the fragrance industry for producing perfumes and scented products. Its sensory properties make it an attractive ingredient for enhancing product appeal.
2. Production Methods:
The industrial synthesis of this compound typically employs advanced organic synthesis techniques to ensure high purity and yield. Common methods include Grignard reactions involving n-butanal and allylmagnesium chloride.
Case Studies
Case Study 1: Synthesis of Bioactive Compounds
A study conducted on the synthesis of 4-Acetoxy-2-propyltetrahydrothiophene from this compound demonstrated its utility in creating bioactive compounds with potential therapeutic applications. The process involved multiple reaction steps that highlighted the compound's versatility in organic synthesis.
Case Study 2: Plant Defense Mechanisms
Research into the volatile emissions from wheat plants revealed that exogenous application of elicitors led to increased production of this compound. This finding underscores its role in plant defense strategies against herbivores by attracting natural predators .
Mechanism of Action
The mechanism of action of 1-Hepten-4-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes and other proteins. These interactions can lead to changes in the activity of these proteins, influencing various biological processes .
Comparison with Similar Compounds
1-Hepten-4-OL can be compared with other similar compounds such as:
1-Hexen-3-OL: Similar structure but with a shorter carbon chain.
1-Octen-3-OL: Similar structure but with a longer carbon chain.
2-Hepten-1-OL: Similar structure but with the double bond in a different position.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways .
Biological Activity
1-Hepten-4-OL, with the molecular formula C7H14O, is an organic compound belonging to the alcohol family. It features a hydroxyl group (-OH) attached to a heptene chain, making it a subject of interest in various scientific fields, particularly in chemistry and biology. This article explores its biological activity, including its potential therapeutic properties, interactions with biological systems, and applications in research.
This compound can be synthesized through various organic reactions. It serves as a building block in organic synthesis, utilized for creating more complex molecules. The compound can undergo several types of reactions:
- Oxidation : The hydroxyl group can be oxidized to form aldehydes or ketones.
- Reduction : It can be reduced to form alkanes.
- Substitution : The hydroxyl group can be substituted with other functional groups.
These reactions highlight its versatility as a reagent in synthetic chemistry .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the presence of its hydroxyl group. This interaction allows it to form hydrogen bonds with enzymes and proteins, potentially influencing numerous biological processes .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. For instance, it has been studied for its effectiveness against various bacterial strains. A notable study demonstrated that certain alcohols, including similar compounds like 1-octen-3-ol, can attract or repel insects based on their structural characteristics . This suggests that this compound may also play a role in pest management by affecting insect behavior.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Insect Attraction : A study analyzed human skin emanations and found that compounds similar to this compound were present at higher levels when subjects were more attractive to mosquitoes. This indicates a potential role for this compound in insect attraction .
- Therapeutic Potential : Investigations into the therapeutic properties of this compound have shown promise in drug development. Its structure allows it to act as a precursor for synthesizing pharmaceuticals, particularly in the development of antiparasitic agents .
- Volatile Emissions : Research on plant elicitors has shown that compounds like this compound can influence volatile emissions from plants, which may enhance indirect plant defense mechanisms against pests .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
Compound | Molecular Formula | Notable Properties |
---|---|---|
1-Hexen-3-OL | C6H12O | Shorter carbon chain; similar biological activities |
1-Octen-3-OL | C8H16O | Longer carbon chain; known for insect attraction |
2-Hepten-1-OL | C7H14O | Different double bond position; varied reactivity |
This table illustrates how structural differences among these compounds may influence their biological activities and applications.
Properties
IUPAC Name |
hept-1-en-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,7-8H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUHJABKZECGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871030 | |
Record name | 1-Hepten-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3521-91-3 | |
Record name | 1-Hepten-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3521-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hepten-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003521913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-HEPTEN-4-OL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hepten-4-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hepten-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hept-1-en-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1-Hepten-4-ol in scientific research?
A: this compound serves primarily as a synthetic building block in organic chemistry. It's utilized as a starting material for synthesizing more complex molecules due to its reactive double bond and alcohol functional group. For instance, it's been used in the synthesis of 4-Acetoxy-2-Propyltetrahydrothiophene [, ] and as a key intermediate in the synthesis of a model compound mimicking the spiroketal portion of Avermectin Bia, a potent antiparasitic agent [].
Q2: Can you describe a specific reaction involving this compound and its mechanism?
A: One interesting reaction involves the transformation of this compound into 4-Acetoxy-2-propyltetrahydrothiophene [, ]. This three-step process starts with the epoxidation of the double bond in this compound. The resulting epoxide then undergoes ring-opening by thioacetate, followed by an intramolecular transesterification. This unexpected transesterification replaces the expected thioacetate group with an acetoxy group, yielding the final 4-Acetoxy-2-propyltetrahydrothiophene product.
Q3: How is this compound typically synthesized?
A: One common synthesis route for this compound involves a Grignard reaction [, ]. Reacting n-butanal with allylmagnesium chloride results in the formation of this compound. This method highlights the versatility of Grignard reactions in constructing complex alcohols from simpler starting materials.
Q4: Are there any other interesting applications of this compound or its derivatives mentioned in the provided research?
A: Research indicates that the pyrolysis of Dendrocalamus barbatus, a type of bamboo, yields this compound as one of its byproducts []. This finding suggests potential applications of this compound derived from natural sources, particularly in developing bio-based materials or exploring its potential biological activities.
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